molecular formula C9H15ClF3N3O B2484850 1-Isopropyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride CAS No. 1458593-71-9

1-Isopropyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2484850
CAS No.: 1458593-71-9
M. Wt: 273.68
InChI Key: FNHBXJUBQUHURB-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H15ClF3N3O and its molecular weight is 273.68. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pyrazole Derivatives : A study by Prabakaran, Khan, & Jin (2012) focuses on synthesizing 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound . Their method involves the reaction of pyrazole carboxylic acid with amines, highlighting the compound's utility in creating new pyrazole derivatives.

  • Novel Anellated Pyranosides Synthesis : Ruiz et al. (2004) developed new anellated pyranosides using a compound similar to "1-Isopropyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine hydrochloride". They detail the process in their paper titled "Synthesis of Novel Anellated Pyranosides as Precursors of C‐Nucleoside Analogues" (Ruiz et al., 2004).

  • Ring Transformation Studies : Kurasawa et al. (1988) explored the ring transformation of 1,5-benzoxazepines into spirobenzoxazoles, incorporating pyrazole derivatives similar to the compound . Their findings are detailed in "Ring transformation of 1,5-benzoxazepines into spirobenzoxazoles" (Kurasawa et al., 1988).

  • Synthesis and Reactivity of Pyrazole Derivatives : A study on "Synthesis and Comparison of the Reactivity of 3,4,5-1H-Trinitropyrazole and Its N-Methyl Derivative" by Dalinger et al. (2013) investigates the synthesis and reactivity of pyrazole compounds, which are related to the compound (Dalinger et al., 2013).

  • RET Kinase Inhibitors Synthesis : In the field of medicinal chemistry, Dinér et al. (2012) synthesized 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors, demonstrating the application of similar compounds in drug discovery (Dinér et al., 2012).

  • Synthesis of Heterocyclic Ketene Aminal Derivatives : Yu et al. (2013) developed a method for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries, showcasing the compound's role in creating diverse chemical libraries (Yu et al., 2013).

  • Solid-Phase Syntheses of Pyrazoles and Isoxazoles : Shen, Shu, & Chapman (2000) utilized similar compounds in their study "Versatile and efficient solid-phase syntheses of pyrazoles and isoxazoles," highlighting its application in solid-phase synthesis (Shen, Shu, & Chapman, 2000).

Properties

IUPAC Name

1-propan-2-yl-3-(3,3,3-trifluoropropoxy)pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3N3O.ClH/c1-6(2)15-5-7(13)8(14-15)16-4-3-9(10,11)12;/h5-6H,3-4,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHBXJUBQUHURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)OCCC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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